BenchChemオンラインストアへようこそ!

5-(2-furyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride

Pharmaceutical impurity reference standard Furosemide quality control HPLC method validation

5-(2-Furyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride (CAS 1426291-04-4) is a heterocyclic compound belonging to the 1,3,4-thiadiazine class, featuring a fused thiadiazine core substituted with a furan-2-yl group at the 5-position and a piperazin-1-yl moiety at the 2-position, isolated as the dihydrochloride salt. With a molecular formula of C11H16Cl2N4OS and a molecular weight of 323.2 g/mol, this compound has been formally identified and structurally characterized as process-related Impurity G in the loop diuretic drug furosemide, detected at levels of 0.08–0.13% in pilot manufacturing batches.

Molecular Formula C11H16Cl2N4OS
Molecular Weight 323.2 g/mol
CAS No. 1426291-04-4
Cat. No. B1447655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-furyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride
CAS1426291-04-4
Molecular FormulaC11H16Cl2N4OS
Molecular Weight323.2 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NN=C(CS2)C3=CC=CO3.Cl.Cl
InChIInChI=1S/C11H14N4OS.2ClH/c1-2-10(16-7-1)9-8-17-11(14-13-9)15-5-3-12-4-6-15;;/h1-2,7,12H,3-6,8H2;2*1H
InChIKeyFMXCEESPUHUGLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Furyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine Dihydrochloride (CAS 1426291-04-4): Structural Identity and Core Characteristics for Procurement Decisions


5-(2-Furyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride (CAS 1426291-04-4) is a heterocyclic compound belonging to the 1,3,4-thiadiazine class, featuring a fused thiadiazine core substituted with a furan-2-yl group at the 5-position and a piperazin-1-yl moiety at the 2-position, isolated as the dihydrochloride salt [1]. With a molecular formula of C11H16Cl2N4OS and a molecular weight of 323.2 g/mol, this compound has been formally identified and structurally characterized as process-related Impurity G in the loop diuretic drug furosemide, detected at levels of 0.08–0.13% in pilot manufacturing batches [2]. The dihydrochloride salt form confers defined stoichiometry and enhanced aqueous handling properties relative to its free base counterpart (CAS 1203338-82-2), with a reported LogP of approximately 0.45 for the parent structure, indicating moderate hydrophilicity that distinguishes it from more lipophilic phenyl- or thiophene-substituted analogs within the 2-piperazinyl-6H-1,3,4-thiadiazine series .

Why Generic Substitution Fails: Structural and Functional Differentiation of 5-(2-Furyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine Dihydrochloride from In-Class Analogs


Within the 2-piperazinyl-6H-1,3,4-thiadiazine compound family, the 5-position substituent is the primary determinant of physicochemical properties, biological target engagement, and application-specific suitability. The furan-2-yl group present in this compound introduces an oxygen heteroatom capable of acting as a hydrogen-bond acceptor—a feature absent in the 5-phenyl analog (CAS 1203133-53-2) and electronically distinct from the sulfur atom in the 5-(thiophen-2-yl) variant (CAS 1203066-51-6) [1]. Furthermore, the dihydrochloride salt form (CAS 1426291-04-4) provides demonstrably different solubility, stability, and handling characteristics compared to the free base (CAS 1203338-82-2), with GHS classification data confirming defined toxicological boundaries for safe laboratory use . Critically, this specific compound has been validated as furosemide Impurity G through comprehensive spectroscopic characterization (FT-IR, Q-TOF/LC-MS, 1D/2D-NMR) and a validated HPLC method published in accordance with ICH guidelines—a regulatory-grade application context that no other 5-substituted analog in this series possesses [2]. These cumulative differences render simple interchange with any in-class analog scientifically unjustifiable for both pharmaceutical impurity reference standard applications and structure-activity relationship studies.

Quantitative Differentiation Evidence for 5-(2-Furyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine Dihydrochloride (CAS 1426291-04-4) Against Closest Comparators


Validated Identity as Furosemide Impurity G: HPLC-Detectable at 0.08–0.13% in Pilot Batches with Full Spectroscopic Characterization

This compound has been unequivocally identified and characterized as process-related Impurity G in furosemide manufacturing. In a 2023 study published in Molecules, a novel HPLC method detected Impurity G at levels ranging from 0.08% to 0.13% in pilot batches of furosemide [1]. The impurity was isolated and its structure confirmed through comprehensive FT-IR, Q-TOF/LC-MS, 1D-NMR (1H, 13C, DEPT), and 2D-NMR (1H-1H-COSY, HSQC, HMBC) analysis [1]. The validated HPLC method demonstrated system suitability, linearity, defined limits of quantitation and detection, precision, accuracy, and robustness per ICH guidelines, and was applied alongside determination of six other known impurities registered in the European Pharmacopoeia [1]. Toxicological properties of Impurity G were further predicted using the ProTox-II in silico webserver [1]. In contrast, the 5-phenyl and 5-methyl analogs in the 2-piperazinyl-6H-1,3,4-thiadiazine series have no published identity as pharmacopoeia-relevant impurities for any marketed drug substance.

Pharmaceutical impurity reference standard Furosemide quality control HPLC method validation

Dihydrochloride Salt vs. Free Base: Solubility and Handling Differentiation Within the Same Molecular Scaffold

The dihydrochloride salt (CAS 1426291-04-4, MW 323.2 g/mol) differs fundamentally from its free base counterpart (CAS 1203338-82-2, MW 250.32 g/mol) in solubility, stability, and defined stoichiometry. The dihydrochloride carries GHS hazard classifications H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with a signal word 'Warning' and pictogram GHS07 . These defined toxicological boundaries enable controlled laboratory handling with appropriate PPE. The free base form lacks this well-characterized hazard profile in publicly available safety datasheets. The salt form's enhanced aqueous solubility—driven by ionization of the piperazine moiety—facilitates dissolution in aqueous assay buffers and biological media without the need for organic co-solvents, a practical advantage for in vitro pharmacological screening. The free base, in contrast, requires DMSO or other organic solvents for solubilization, potentially introducing solvent-related assay interference.

Salt form selection Aqueous solubility Laboratory handling safety

Furan-2-yl vs. Phenyl Substituent at 5-Position: LogP and Hydrogen-Bonding Differentiation

The 5-furan-2-yl substituent imparts a LogP of approximately 0.45 to the parent free base structure, as reported in the Fluorochem technical datasheet for the dihydrochloride salt . This value reflects the polarizing effect of the furan oxygen atom, which serves as a hydrogen-bond acceptor and reduces overall lipophilicity compared to the 5-phenyl analog. While a directly measured LogP for the 5-phenyl analog is not publicly available, class-level inference based on the established Hansch π constant for phenyl (+1.96) versus 2-furyl (+1.23 for the heterocycle, approximately +0.6 when accounting for the oxygen contribution) predicts a LogP for the phenyl analog in the range of 1.5–2.5, representing a 10- to 100-fold difference in octanol-water partition coefficient [1]. The furan oxygen additionally provides a discrete hydrogen-bond acceptor site (H-bond acceptor count of 5 for the dihydrochloride versus 4 for the corresponding phenyl analog), which influences protein-ligand recognition in biological screening contexts. This differentiation is consistent with the broader 1,3,4-thiadiazine SAR literature, where 5-position heteroaryl substituents modulate MMP inhibitory potency through altered active-site hydrogen-bonding networks [2].

Physicochemical property differentiation LogP Hydrogen-bond acceptor capability

Commercial Purity Differentiation: 98.8% Bulk Availability vs. Standard 95% Laboratory Grade

This compound is commercially available at two distinct purity tiers that support different research and industrial application requirements. EOS MedChem reports a bulk inventory of 575.7 g at 98.8% purity (HPLC) for CAS 1426291-04-4, representing a high-purity grade suitable for reference standard preparation and method validation [1]. In parallel, AKSci and Fluorochem offer the compound at 95% minimum purity, suitable for general laboratory research and screening applications . This dual-tier availability is not uniformly documented for structural analogs in the 2-piperazinyl-6H-1,3,4-thiadiazine series. For instance, the 5-phenyl analog (CAS 1203133-53-2) is listed at 95% purity from select vendors, but no bulk inventory at ≥98% purity has been identified in publicly accessible supplier catalogs. The availability of a defined high-purity batch (98.8%) with substantial inventory (575.7 g) directly enables procurement for impurity reference standard qualification, analytical method development, and regulatory submission support without the need for costly custom synthesis or repurification.

Purity specification Bulk procurement Quality assurance

1,3,4-Thiadiazine Scaffold with Piperazine: Antiplatelet Activity Class Evidence Supporting Pharmacological Relevance Over Non-Piperazine Thiadiazines

The 6H-1,3,4-thiadiazine scaffold bearing a basic amine substituent at the 2-position has demonstrated quantifiable antiplatelet activity that distinguishes this chemotype from other thiadiazine isomers. Compound L-36, a 6H-1,3,4-thiadiazine derivative, exhibited antiplatelet activity (IC50) 9.4-fold superior to acetylsalicylic acid in vitro, with ED50 values comparable to the reference drug in in vivo thrombosis models, and conferred better survival than acetylsalicylic acid in a pulmonary artery thrombosis model [1]. This class-level pharmacological profile is specifically associated with the 1,3,4-thiadiazine isomer—the core scaffold of the target compound—and is not reproduced by 1,2,4-thiadiazine or 1,2,6-thiadiazine isomers. Within the 2-piperazinyl subseries, the piperazine moiety contributes to target engagement through its basic nitrogen atoms capable of forming salt bridges and hydrogen bonds with protein targets, a feature that distinguishes piperazine-substituted thiadiazines from those bearing morpholino or pyrrolidino groups at the 2-position [2]. While direct activity data for the specific furan-2-yl derivative are not published, the scaffold-level pharmacological precedent supports its selection over non-piperazine 1,3,4-thiadiazines or alternative thiadiazine isomers for cardiovascular and anti-thrombotic screening programs.

Antiplatelet activity Thiadiazine pharmacology Scaffold differentiation

Best-Fit Research and Industrial Application Scenarios for 5-(2-Furyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine Dihydrochloride (CAS 1426291-04-4)


Furosemide Impurity G Reference Standard for Pharmaceutical QC and Regulatory Submission Support

This compound is the only 2-piperazinyl-6H-1,3,4-thiadiazine derivative with a peer-reviewed, fully validated identity as furosemide Impurity G. Procurement at 98.8% purity (EOS MedChem, 575.7 g inventory [1]) enables direct use as a reference standard for HPLC method validation, system suitability testing, and impurity quantification in furosemide drug substance and drug product analysis, in accordance with the validated method published by Xu et al. (2023) [2]. The comprehensive spectroscopic characterization data (FT-IR, Q-TOF/LC-MS, 1D/2D-NMR) provided in the primary literature [2] serve as a structural authentication benchmark, eliminating the need for de novo structural elucidation. The defined toxicological profile predicted by ProTox-II [2] further supports safety assessment documentation for ANDA and DMF submissions.

Furan-Containing Fragment Library Member for Hydrogen-Bonding-Centric Drug Discovery Screening

With a LogP of approximately 0.45 and a furan oxygen providing a discrete hydrogen-bond acceptor, this compound occupies a physicochemical space distinct from the more lipophilic 5-phenyl (estimated LogP 1.5–2.5) and 5-thiophene analogs. Its moderate hydrophilicity and the piperazine basic center (pKa ~9.8 for protonated piperazine) make it well-suited for fragment-based or diversity-oriented screening libraries targeting polar active sites, such as kinase hinge regions, protease S1 pockets, or metalloenzyme catalytic zinc sites—consistent with the demonstrated MMP inhibitory activity of the 6H-1,3,4-thiadiazine scaffold class [3].

Antiplatelet and Antithrombotic Screening Probe Based on the 1,3,4-Thiadiazine Pharmacophore

The 6H-1,3,4-thiadiazine scaffold has demonstrated in vitro antiplatelet activity (IC50) 9.4-fold superior to acetylsalicylic acid and significant in vivo antithrombotic efficacy with improved survival outcomes [4]. This compound, bearing both the active 1,3,4-thiadiazine core and a piperazine substituent at the 2-position, serves as a structurally defined entry point for structure-activity relationship (SAR) expansion around the 5-position furan moiety. The dihydrochloride salt form ensures aqueous solubility for in vitro platelet aggregation assays (ADP- or arachidonic acid-induced) without DMSO vehicle interference, a practical advantage for cardiovascular pharmacology laboratories.

Synthetic Building Block for Piperazine-Thiadiazine Hybrid Pharmacophores

The free secondary amine on the piperazine ring provides a reactive handle for further derivatization—alkylation, acylation, sulfonylation, or reductive amination—enabling the construction of focused compound libraries around the 1,3,4-thiadiazine core. The synthetic methodology for 2-piperazino-1,3,4-thiadiazines via cyclocondensation of phenacyl halides with thiosemicarbazides is well-established [5], and the furan-2-yl moiety can be leveraged as a bioisostere for carboxylic acids or as a precursor for further functionalization through electrophilic substitution or Diels-Alder cycloaddition. The defined purity grades (95% and 98.8%) and multi-hundred-gram inventory availability [1] support both milligram-scale medicinal chemistry exploration and gram-scale process chemistry development.

Quote Request

Request a Quote for 5-(2-furyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.